Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate
Overview
Description
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and a pyridine ring substituted with chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate typically involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a suitable solvent like methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide can facilitate the formation of heterocycles
Major Products Formed
Scientific Research Applications
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler analog without the pyridine ring.
Ethyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate: An ethyl ester analog.
2-cyano-2-(3,5-dichloropyridin-2-yl)acetic acid: The carboxylic acid analog
Uniqueness
Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is unique due to the presence of both the cyano group and the dichloropyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6(3-12)8-7(11)2-5(10)4-13-8/h2,4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSIBDVIZSCXBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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